molecular formula C20H39N11O7 B12602037 Glycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-76-6

Glycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12602037
CAS No.: 647375-76-6
M. Wt: 545.6 g/mol
InChI Key: STBFVPCGXJLXNS-YXMPFFBPSA-N
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Description

Glycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide characterized by its sequential arrangement of glycine (Gly), L-threonine (Thr), and two residues of N~5~-(diaminomethylidene)-L-ornithine (Orn(diaminomethylidene)). The N~5~-(diaminomethylidene) modification introduces a guanidino group at the δ-nitrogen of ornithine, structurally analogous to arginine’s guanidino side chain.

Properties

CAS No.

647375-76-6

Molecular Formula

C20H39N11O7

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H39N11O7/c1-10(32)15(31-13(33)8-21)17(36)30-11(4-2-6-26-19(22)23)16(35)28-9-14(34)29-12(18(37)38)5-3-7-27-20(24)25/h10-12,15,32H,2-9,21H2,1H3,(H,28,35)(H,29,34)(H,30,36)(H,31,33)(H,37,38)(H4,22,23,26)(H4,24,25,27)/t10-,11+,12+,15+/m1/s1

InChI Key

STBFVPCGXJLXNS-YXMPFFBPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with N~5~-(Diaminomethylidene)-L-Ornithine Moieties

Tuftsin (L-Threonyl-L-Lysyl-L-Prolyl-N~5~-(diaminomethylidene)-L-ornithine)
  • Structural Similarities: Both compounds contain Thr and Orn(diaminomethylidene). Tuftsin’s sequence (Thr-Lys-Pro-Orn(diaminomethylidene)) shares a Thr-Orn(diaminomethylidene) motif but lacks the Gly linker and second Orn(diaminomethylidene) residue present in the target compound.
  • Functional Role: Tuftsin is a natural immunostimulatory tetrapeptide, whereas the target compound’s extended structure may enhance binding affinity for cationic transport proteins or proteases .
L-Glutaminyl-L-Seryl-L-Leucyl-L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine (CAS 651357-03-8)
  • Structural Features : This pentapeptide substitutes Thr and Gly with glutamine (Gln), serine (Ser), leucine (Leu), and phenylalanine (Phe). The presence of hydrophobic residues (Leu, Phe) contrasts with the target compound’s smaller, polar Gly and Thr residues.
  • Molecular Data: Molecular formula C₂₉H₄₇N₉O₈ (MW: 649.75 g/mol) vs.
Nα-Benzoyl-N~5~-(diaminomethylidene)-L-ornithine
  • Modifications: Features a benzoyl group at the α-amino position of Orn(diaminomethylidene), simplifying the structure compared to the target peptide.
  • Applications: Used as a biochemical reagent, highlighting the versatility of Orn(diaminomethylidene) in synthetic modifications .

Amiloride Analogues with Diaminomethylidene Groups

EIPA (3-Amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide)
  • Structural Divergence: A non-peptidic small molecule with a pyrazine core. Shares the diaminomethylidene group but lacks amino acid backbones.
  • Functional Overlap: Inhibits sodium-hydrogen exchangers (NHEs) via competitive binding, suggesting that the target compound’s guanidino groups may similarly interact with ion channels .

Physicochemical and Functional Comparison

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound Not explicitly provided ~600–650 (estimated) Guanidino (×2), Thr, Gly Hypothesized ion transport modulation
Tuftsin C₂₀H₃₈N₈O₇ 502.57 Guanidino (×1), Thr Immunostimulation
CAS 651357-03-8 C₂₉H₄₇N₉O₈ 649.75 Guanidino (×1), Gln, Phe Unspecified
EIPA C₁₁H₁₈ClN₇O 299.76 Guanidino, pyrazine NHE1 inhibition

Key Observations:

Size and Complexity: The target compound’s peptide backbone and dual guanidino groups distinguish it from smaller analogues like Tuftsin or EIPA.

Functional Versatility: The guanidino group’s presence across all compounds underscores its role in charge-based interactions, though biological outcomes vary (e.g., immune response vs. ion transport).

Stereochemical Considerations : highlights rigorous stereochemical analysis (e.g., 1R, 2R, 4S configurations) for related peptides, suggesting similar precision is required for the target compound’s synthesis .

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